molecular formula C13H21N3O B6644350 N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide

N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide

カタログ番号: B6644350
分子量: 235.33 g/mol
InChIキー: XOSMFIMYBFJGFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.

作用機序

N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide selectively activates CB2 receptors, which are expressed mainly in immune cells, microglia, and astrocytes in the central nervous system. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Moreover, it has been reported to modulate the release of neurotransmitters, such as dopamine and glutamate, in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), in preclinical models of inflammation. Moreover, it has been shown to reduce pain sensitivity in animal models of neuropathic and inflammatory pain. Additionally, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

実験室実験の利点と制限

N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which allows for the specific activation of CB2 receptors without affecting CB1 receptors. Moreover, it has good bioavailability and can be administered orally, making it a convenient drug for preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in long-term experiments.

将来の方向性

There are several potential future directions for the research on N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been reported to have anti-tumor effects in preclinical models of cancer, suggesting its potential use in cancer therapy. Another area of interest is its potential use as a therapeutic agent for inflammatory bowel disease (IBD), as CB2 receptors are highly expressed in the gut. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
In conclusion, this compound is a selective CB2 receptor agonist with potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. Its specific mechanism of action and biochemical and physiological effects make it a promising drug for preclinical studies. However, further research is needed to fully understand its potential therapeutic applications and long-term safety profile.

合成法

The synthesis of N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide involves the reaction of 2-methyl-4-(trifluoromethyl)pyridine with tert-butyl 2-bromoacetate, followed by the reaction of the resulting tert-butyl 2-(2-methylpyridin-4-yl)acetate with 2-aminopropan-1-ol. The final product is obtained after the deprotection of the tert-butyl group.

科学的研究の応用

N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. Moreover, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9-8-11(6-7-14-9)15-10(2)12(17)16-13(3,4)5/h6-8,10H,1-5H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSMFIMYBFJGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。